molecular formula C14H9Cl2FO B1359334 3,4-Dichloro-4'-fluoro-3'-methylbenzophenone CAS No. 951886-86-5

3,4-Dichloro-4'-fluoro-3'-methylbenzophenone

Cat. No.: B1359334
CAS No.: 951886-86-5
M. Wt: 283.1 g/mol
InChI Key: HKSZSAWOVPBFFA-UHFFFAOYSA-N
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Description

3,4-Dichloro-4’-fluoro-3’-methylbenzophenone is an organic compound with the molecular formula C14H9Cl2FO. It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a ketone group. This compound is notable for its unique combination of chlorine, fluorine, and methyl substituents on the benzene rings, which impart distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-4’-fluoro-3’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-dichlorobenzoyl chloride with 4-fluoro-3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3,4-Dichloro-4’-fluoro-3’-methylbenzophenone follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-4’-fluoro-3’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene rings can be substituted by other nucleophiles.

    Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Oxidation: KMnO4 in acidic or basic conditions.

Major Products

    Substitution: Various substituted benzophenones.

    Reduction: 3,4-Dichloro-4’-fluoro-3’-methylbenzyl alcohol.

    Oxidation: 3,4-Dichloro-4’-fluoro-3’-methylbenzoic acid.

Scientific Research Applications

3,4-Dichloro-4’-fluoro-3’-methylbenzophenone is used in several scientific research fields:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of halogenated benzophenones with biological macromolecules.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-4’-fluoro-3’-methylbenzophenone involves its interaction with specific molecular targets. The compound’s halogen substituents can form halogen bonds with biological targets, influencing their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzophenone
  • 4-Fluoro-3-methylbenzophenone
  • 3,4-Dichloro-4’-methylbenzophenone

Uniqueness

3,4-Dichloro-4’-fluoro-3’-methylbenzophenone is unique due to the simultaneous presence of chlorine, fluorine, and methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in fields requiring specific interactions with molecular targets.

Properties

IUPAC Name

(3,4-dichlorophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO/c1-8-6-9(3-5-13(8)17)14(18)10-2-4-11(15)12(16)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSZSAWOVPBFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301196338
Record name Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951886-86-5
Record name Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3,4-dichlorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301196338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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